![molecular formula C7H18N2 B8271355 [(2S)-2-aminopropyl]diethylamine CAS No. 70793-12-3](/img/structure/B8271355.png)
[(2S)-2-aminopropyl]diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(2S)-2-aminopropyl]diethylamine, also known as N1,N~1~-diethyl-1,2-propanediamine, is a compound with the molecular weight of 130.23 . It is a liquid in its physical form .
Synthesis Analysis
Amines can be synthesized by the reduction of nitriles or amides and nitro compounds . They can also undergo S N 2 reactions with alkyl halides, ammonia, and other amines . Another method involves the nucleophilic attack by an azide ion on an alkyl halide, followed by the reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of [(2S)-2-aminopropyl]diethylamine is represented by the InChI code: 1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3 .Chemical Reactions Analysis
Amines, such as [(2S)-2-aminopropyl]diethylamine, react with acids to produce ammonium ions . The amine molecule picks up a hydrogen ion from the acid and attaches it to the lone pair on the nitrogen . If the reaction is in solution in water (using a dilute acid), the amine takes a hydrogen ion (a proton) from a hydroxonium ion .Physical And Chemical Properties Analysis
Amines of low molar mass are quite soluble in water . The solubility of amines in water is at five or six carbon atoms . Primary and secondary amines have hydrogen atoms bonded to a nitrogen atom and are therefore capable of hydrogen bonding . These amines boil at higher temperatures than alkanes but at lower temperatures than alcohols of comparable molar mass .Safety and Hazards
properties
CAS RN |
70793-12-3 |
---|---|
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(2S)-1-N,1-N-diethylpropane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3/t7-/m0/s1 |
InChI Key |
ZGZHNQPTNCGKHS-ZETCQYMHSA-N |
Isomeric SMILES |
CCN(CC)C[C@H](C)N |
Canonical SMILES |
CCN(CC)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.